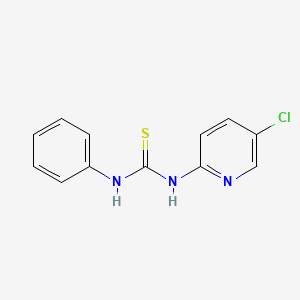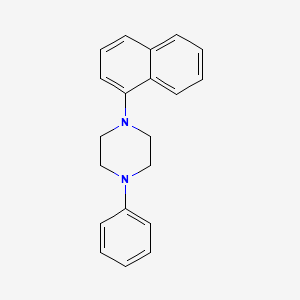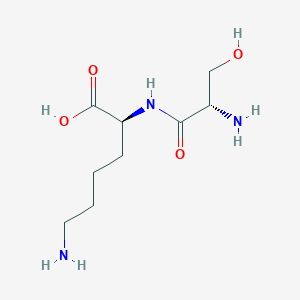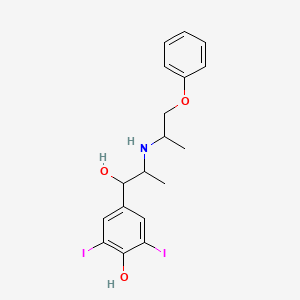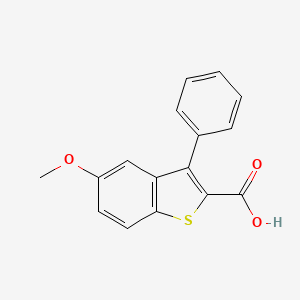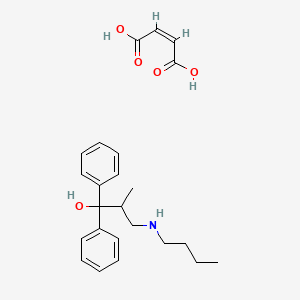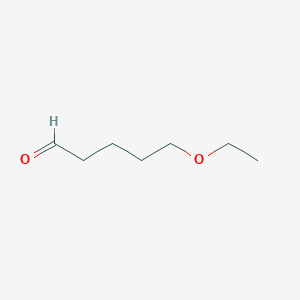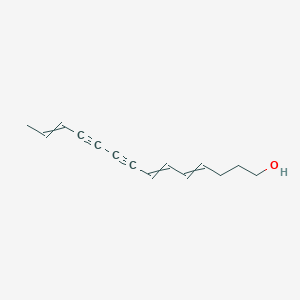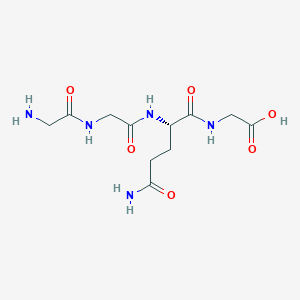
Glycylglycyl-L-glutaminylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-glutaminylglycine is a peptide compound composed of glycine and glutamine residues It is a derivative of transglutaminase substrates and is known for its role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
Glycylglycyl-L-glutaminylglycine can be synthesized through peptide coupling reactions. One common method involves the use of carbobenzoxy-L-glutaminylglycine as a starting material. The synthesis typically involves the following steps:
Activation of the carboxyl group: The carboxyl group of carbobenzoxy-L-glutaminylglycine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling with glycine: The activated carboxyl group is then coupled with glycine in the presence of a base such as triethylamine (TEA) to form the desired peptide bond.
Deprotection: The carbobenzoxy protecting group is removed using hydrogenation or acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.
化学反応の分析
Types of Reactions
Glycylglycyl-L-glutaminylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the glutamine residue, leading to the formation of oxidized derivatives.
Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles, leading to the formation of modified peptides.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine and glutamine.
Oxidation: Oxidized derivatives of this compound.
Substitution: Modified peptides with substituted amino groups.
科学的研究の応用
Glycylglycyl-L-glutaminylglycine has several scientific research applications, including:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of transglutaminases and other enzymes involved in peptide bond formation and modification.
Molecular Biology: The compound is used in the synthesis of peptide-based probes and tags for studying protein-protein interactions and cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of bioactive peptides.
Industry: The compound is used in the production of biocompatible materials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
作用機序
The mechanism of action of glycylglycyl-L-glutaminylglycine involves its interaction with enzymes and other molecular targets. The compound can act as a substrate for transglutaminases, which catalyze the formation of covalent bonds between the glutamine residue and lysine residues in proteins. This crosslinking activity is essential for various biological processes, including protein polymerization and stabilization.
類似化合物との比較
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues. It is the simplest peptide and is used as a buffer in biological systems.
Carbobenzoxy-L-glutaminylglycine: A protected form of glycylglycyl-L-glutaminylglycine used in peptide synthesis.
Glycyl-L-prolyl-L-glutamate: A tripeptide with potential therapeutic applications in neurodegenerative diseases.
Uniqueness
This compound is unique due to its specific sequence and the presence of both glycine and glutamine residues. This combination allows it to participate in various biochemical reactions and makes it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
13289-23-1 |
|---|---|
分子式 |
C11H19N5O6 |
分子量 |
317.30 g/mol |
IUPAC名 |
2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O6/c12-3-8(18)14-4-9(19)16-6(1-2-7(13)17)11(22)15-5-10(20)21/h6H,1-5,12H2,(H2,13,17)(H,14,18)(H,15,22)(H,16,19)(H,20,21)/t6-/m0/s1 |
InChIキー |
QVNGKTLWRUYGJQ-LURJTMIESA-N |
異性体SMILES |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
正規SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



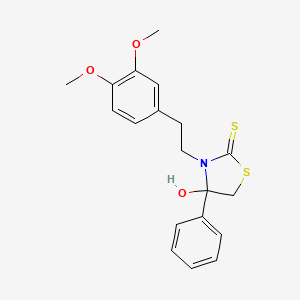
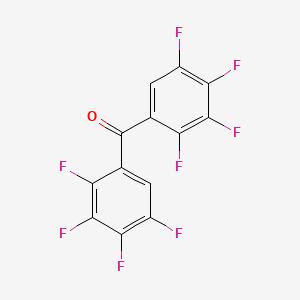
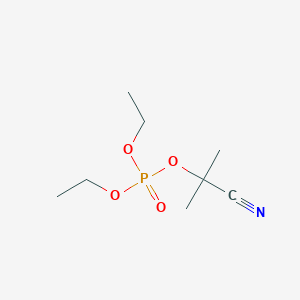
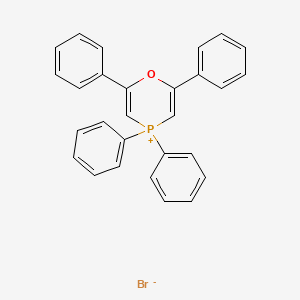
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
